Betamethasone Enol Aldehyde Z Isomer Betamethasone Enol Aldehyde Z Isomer
Brand Name: Vulcanchem
CAS No.: 52647-06-0
VCID: VC0193713
InChI: InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
Molecular Formula: C22H27FO4
Molecular Weight: 374.46

Betamethasone Enol Aldehyde Z Isomer

CAS No.: 52647-06-0

Cat. No.: VC0193713

Molecular Formula: C22H27FO4

Molecular Weight: 374.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

Betamethasone Enol Aldehyde Z Isomer - 52647-06-0

Specification

CAS No. 52647-06-0
Molecular Formula C22H27FO4
Molecular Weight 374.46
IUPAC Name (2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Standard InChI InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
Appearance White to off-white powder

Introduction

Chemical Identity and Nomenclature

Betamethasone Enol Aldehyde Z Isomer is a derivative compound related to betamethasone, a potent corticosteroid. It is characterized by a specific molecular arrangement designated as the "Z" isomer, referring to the geometric configuration around a double bond. The compound has several systematic and alternative names that precisely describe its chemical structure and configuration.

Identification Parameters

The chemical identity of Betamethasone Enol Aldehyde Z Isomer is established through several key parameters as outlined in Table 1:

ParameterValue
CAS Number52647-06-0
Molecular FormulaC₂₂H₂₇FO₄
Molar Mass374.45 g/mol
IUPAC Name(11β,16β,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al

Alternative Nomenclature

Several synonyms exist for this compound, reflecting different naming conventions in chemical literature:

  • Betamethasone-(Z)-enolaldehyde

  • Pregna-1,4,17(20)-trien-21-al, 9-fluoro-11,20-dihydroxy-16-methyl-3-oxo-, (11β,16β,17Z)-

  • (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

The multiple naming conventions reflect the complex stereochemistry and functional groups present in this molecule, each highlighting different aspects of its structure.

Physical and Chemical Properties

Betamethasone Enol Aldehyde Z Isomer exhibits distinct physical and chemical characteristics that influence its handling, storage, and potential applications in pharmaceutical research.

Physical Properties

The compound presents as a solid substance with specific physical attributes that are important for its identification and quality control:

PropertyCharacteristic
Physical StateSolid
ColorWhite to Off-White
Melting Point>176°C (with decomposition)
AppearanceCrystalline powder

These physical properties serve as important quality control parameters for researchers working with this compound .

Solubility Profile

Betamethasone Enol Aldehyde Z Isomer demonstrates limited solubility in common laboratory solvents, which impacts its handling in experimental settings:

SolventSolubility
ChloroformSlightly soluble (requires heating and sonication)
DMSOSlightly soluble
WaterPoorly soluble

The limited solubility profile presents challenges for formulation scientists and necessitates special techniques for dissolution when preparing solutions for analysis or testing .

Stability Characteristics

Understanding the stability profile of Betamethasone Enol Aldehyde Z Isomer is crucial for proper handling and storage:

  • The compound is hygroscopic, readily absorbing moisture from the atmosphere

  • It requires storage under inert atmospheric conditions

  • Thermal stability is limited, with decomposition occurring above 176°C

These stability characteristics necessitate special handling procedures to maintain the compound's integrity during storage and experimental use.

Structural Characteristics and Isomerism

The "Z" designation in Betamethasone Enol Aldehyde Z Isomer refers to a specific geometric arrangement around a carbon-carbon double bond, which distinguishes it from the corresponding "E" isomer.

Geometric Isomerism

The Z isomer represents a specific configuration where similar groups are positioned on the same side of the carbon-carbon double bond in the enol aldehyde functionality. This geometric arrangement affects the compound's physical properties, chemical reactivity, and potentially its biological activity.

Comparison with E Isomer

The Z isomer (CAS: 52647-06-0) differs from its E isomer counterpart (CAS: 52647-07-1) in the spatial arrangement of atoms, though both share the same molecular formula (C₂₂H₂₇FO₄) and molecular weight (374.45 g/mol) . Notable differences include:

PropertyZ IsomerE Isomer
CAS Number52647-06-052647-07-1
SolubilityChloroform (slightly, heated), DMSO (slightly)DMSO (slightly), Water (slightly, heated), Methanol
Chemical Name(11β,16β,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al(E)-2-((8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-3,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-17H-cyclopenta[a]phenanthren-17-ylidene)-2-hydroxyacetaldehyde

This comparison highlights the subtle but important differences between these isomers that may influence their behavior in chemical reactions and biological systems .

Storage ParameterRecommendation
Temperature-20°C (freezer)
AtmosphereInert (e.g., under nitrogen or argon)
ContainerAirtight, moisture-resistant
Light ExposureProtected from light

Adherence to these storage recommendations helps prevent degradation and ensures the compound's stability over time .

Research Applications

Betamethasone Enol Aldehyde Z Isomer has several important applications in pharmaceutical research and development.

Reference Standard Applications

The compound serves as an important reference standard in several contexts:

  • Analytical method development for betamethasone and related compounds

  • Quality control processes in pharmaceutical manufacturing

  • Impurity profiling during drug substance characterization

  • Stability studies of corticosteroid formulations

As a well-characterized compound with defined properties, it provides researchers with a reliable reference point for analytical and developmental work.

Structural Studies

Betamethasone Enol Aldehyde Z Isomer contributes to fundamental understanding of structure-activity relationships in corticosteroid chemistry:

  • Geometric isomerism effects on physical properties

  • Influence of molecular configuration on chemical reactivity

  • Structure-stability relationships in enol aldehyde derivatives

These structural studies enhance our understanding of corticosteroid chemistry and can guide the development of improved therapeutic agents.

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